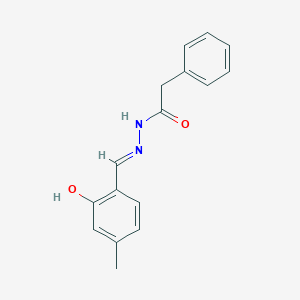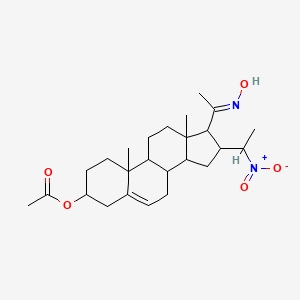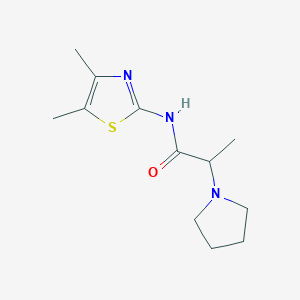
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-4-methylbenzylidene)-2-phenylacetohydrazide, commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a yellow crystalline powder that belongs to the class of hydrazones. The compound has a molecular weight of 308.36 g/mol and a melting point of 174-176°C.
作用机制
The exact mechanism of action of HMBP is not well understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with metal ions. This property of HMBP has been utilized in various analytical and biological applications.
Biochemical and Physiological Effects:
HMBP has been shown to exhibit various biochemical and physiological effects. The compound has been reported to possess antimicrobial, antioxidant, and anticancer properties. HMBP has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
HMBP has several advantages as a reagent in laboratory experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. HMBP also exhibits high selectivity towards certain metal ions, making it a useful reagent for the determination of trace amounts of these metals. However, HMBP has some limitations as well. The compound is sensitive to acidic conditions and can decompose in the presence of strong acids. HMBP also exhibits poor solubility in water, which can limit its use in aqueous systems.
未来方向
There are several future directions for research on HMBP. One potential application of HMBP is in the development of new anticancer drugs. The compound has shown promising anticancer activity in vitro, and further studies are needed to evaluate its potential as a therapeutic agent. Another future direction for research on HMBP is in the development of new analytical methods for the determination of metal ions in various samples. The compound's high selectivity towards certain metal ions makes it a promising reagent for the development of new analytical methods. Finally, further studies are needed to elucidate the exact mechanism of action of HMBP and its potential applications in various fields of scientific research.
In conclusion, HMBP is a versatile compound with potential applications in various fields of scientific research. The compound's unique properties make it a useful reagent for the determination of trace amounts of metal ions and a promising candidate for the development of new anticancer drugs. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
合成方法
The synthesis of HMBP is relatively simple and involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and phenylacetic hydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, under reflux conditions. The product is then purified through recrystallization to obtain pure HMBP.
科学研究应用
HMBP has found extensive applications in various fields of scientific research. One of the most significant applications of HMBP is in the field of analytical chemistry. HMBP has been used as a reagent for the determination of trace amounts of copper, nickel, and cobalt in various samples. The compound forms a colored complex with these metals, which can be measured spectrophotometrically.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-8-14(15(19)9-12)11-17-18-16(20)10-13-5-3-2-4-6-13/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKLMQPBIBCFS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)
![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6026524.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)

![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)